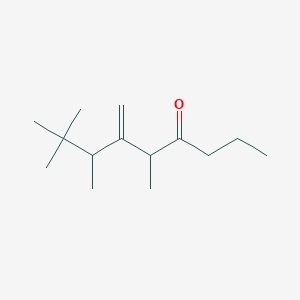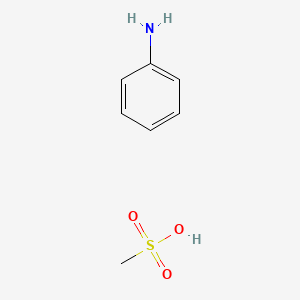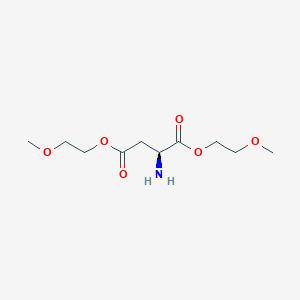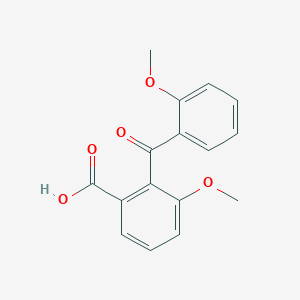
2-Propanol, 1-phenoxy-3-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-phenoxy-3-(phenylthio)- is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenoxy group and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-phenoxy-3-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of propylene oxide with phenol in the presence of a catalyst such as Al₂O₃-MgO/Fe₃O₄ . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-phenoxy-3-(phenylthio)- may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize production efficiency and minimize by-products. The final product is usually purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-phenoxy-3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenoxy and phenylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various phenoxy or phenylthio derivatives.
Applications De Recherche Scientifique
2-Propanol, 1-phenoxy-3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Propanol, 1-phenoxy-3-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy and phenylthio groups play a crucial role in binding to these targets, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenoxy-2-propanol: Similar in structure but lacks the phenylthio group.
2-Propanol, 1-phenoxy-3-(phenylamino)-: Contains a phenylamino group instead of a phenylthio group.
1-Phenoxy-3-(phenylthio)-2-propanol: A positional isomer with different attachment points for the functional groups.
Uniqueness
2-Propanol, 1-phenoxy-3-(phenylthio)- is unique due to the presence of both phenoxy and phenylthio groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84137-77-9 |
|---|---|
Formule moléculaire |
C15H16O2S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-phenoxy-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H16O2S/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Clé InChI |
JPEZAFCTNVYSDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)







![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

